

(R)-4-(Boc-amino)-6-methylheptanoic acid CAS number 146453-32-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-(Boc-amino)-6-methylheptanoic acid

Cat. No.: B115303

[Get Quote](#)

A Technical Guide to (R)-4-(Boc-amino)-6-methylheptanoic Acid

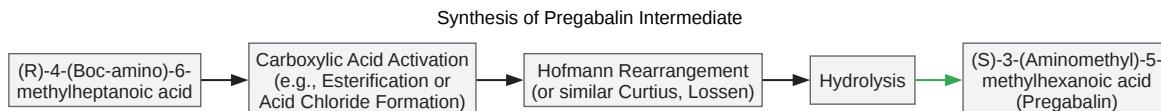
CAS Number: 146453-32-9 Synonyms: Boc- γ -L-leucine, 4-t-Butoxycarbonyl-(R)-amino-6-methyl heptanoic acid

This document provides an in-depth technical overview of **(R)-4-(Boc-amino)-6-methylheptanoic acid**, a chiral amino acid derivative crucial in modern pharmaceutical synthesis. It serves as a key building block, particularly in the development of anticonvulsant and analgesic drugs. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

(R)-4-(Boc-amino)-6-methylheptanoic acid is a white solid at room temperature.^[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate for complex organic syntheses.^[1] Below is a summary of its key physicochemical properties.

Property	Value	Reference
CAS Number	146453-32-9	[1] [2]
Molecular Formula	C ₁₃ H ₂₅ NO ₄	[1] [2]
Molecular Weight	259.34 g/mol	[2] [3] [4]
Appearance	White Solid	[1]
Melting Point	110-111°C	[3]
Density	1.033 g/cm ³	[3]
Purity	≥ 98% (by NMR)	[1]
Storage Conditions	2-8°C, Sealed in a dry environment	[3]


Role in Pharmaceutical Synthesis

The primary application of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its specific chirality is essential for the biological activity of the final drug molecules.[\[1\]](#)

Key Intermediate in Pregabalin Synthesis

(R)-4-(Boc-amino)-6-methylheptanoic acid is a precursor to Pregabalin, known commercially as Lyrica.[\[5\]](#) Pregabalin is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[\[5\]](#) The synthesis involves the conversion of the beta-amino acid derivative into the corresponding gamma-amino acid (GABA) analogue.

A critical step in this synthesis is the deprotection of the Boc group followed by a rearrangement reaction. The general workflow transforms the carbon backbone to achieve the final Pregabalin structure.

[Click to download full resolution via product page](#)

General synthetic workflow from the title compound to Pregabalin.

Experimental Protocols

While specific, proprietary industrial processes may vary, the conversion of a Boc-protected β -amino acid to a γ -amino acid like Pregabalin typically involves a Hofmann rearrangement of an amide derivative.

Example Protocol: Synthesis of (\pm)-Pregabalin from a Boc-Protected Precursor

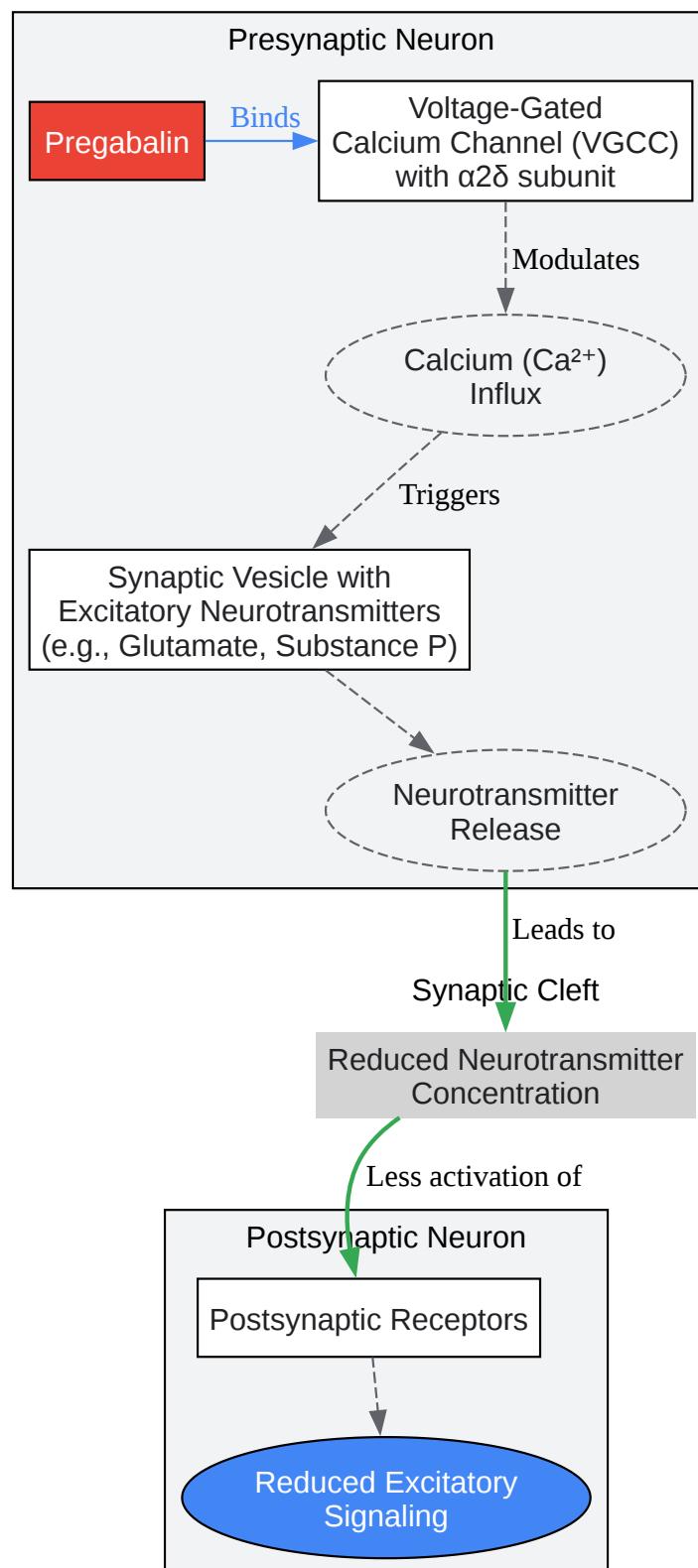
The following protocol describes the synthesis of racemic 3-(aminomethyl)-5-methylhexanoic acid from its corresponding Boc-protected precursor, illustrating the key chemical transformations.

Step 1: Synthesis of 3-(tert-butyloxycarbonylaminomethyl)-5-methylhexanoic acid (Isomer of title compound)

- To a solution of tert-butyl-2-benzyl-4-methyl-pentylcarbamate (0.35 g, 1.2 mmol) in a 1.5:1.5:2 mixture of $\text{CH}_3\text{CN}:\text{CCl}_4:\text{H}_2\text{O}$ (12 mL), add sodium periodate (3.85 g, 18.0 mmol).
- Add a catalytic amount of Ruthenium(III) chloride (0.005 g, 0.026 mmol).
- Stir the mixture overnight at room temperature.
- Dilute the reaction with CH_2Cl_2 (5 mL) and filter through a celite pad, rinsing the pad several times with CH_2Cl_2 .

- Wash the combined organic extract with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the product as a white solid (0.23 g, 76% yield).

Step 2: Deprotection to Synthesize (±)-3-(aminomethyl)-5-methylhexanoic acid


- Reflux the Boc-protected acid (0.16 g, 0.6 mmol) with 4 N HCl (8 mL) for 12 hours.
- Cool the reaction mass and extract with CH₂Cl₂ (2 x 3.0 mL) to remove any organic impurities.
- Concentrate the aqueous layer, saturate it with sodium chloride, and extract with iso-butanol (3 x 5.0 mL).
- Concentrate the organic layer and filter hot through a celite bed.
- Cool the filtrate and add tri-n-butylamine (n-Bu₃N) to adjust the pH to 4-5, precipitating the final product.

Note: The above protocol starts from a constitutional isomer to illustrate the deprotection step. Industrial synthesis of enantiomerically pure (S)-Pregabalin requires stereospecific methods or chiral resolution.^[6]

Biological Context: Mechanism of Action of Pregabalin

(R)-4-(Boc-amino)-6-methylheptanoic acid is a synthetic intermediate and does not possess the biological activity of its final product, Pregabalin. Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).^[5] However, its mechanism of action does not involve direct interaction with GABA receptors. Instead, it selectively binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.

This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, noradrenaline, and substance P. The resulting modulation of neuronal excitability is responsible for its analgesic, anxiolytic, and anticonvulsant effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (R)-4-(BOC-AMINO)-6-METHYLHEPTANOIC ACID | 146453-32-9 [chemicalbook.com]
- 3. 146453-32-9 CAS MSDS ((R)-4-(BOC-AMINO)-6-METHYLHEPTANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (R)-4-(BOC-AMINO)-6-METHYLHEPTANOIC ACID [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [(R)-4-(Boc-amino)-6-methylheptanoic acid CAS number 146453-32-9]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115303#r-4-boc-amino-6-methylheptanoic-acid-cas-number-146453-32-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com